molecular formula C20H18N2O4 B2668574 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 510716-54-8

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B2668574
CAS No.: 510716-54-8
M. Wt: 350.374
InChI Key: BUVBGYOEHGHWAV-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic small molecule of significant interest in chemical biology and drug discovery. This compound features a hybrid architecture, incorporating both a 1,3-benzodioxole moiety and a 2-methyl-1H-indole scaffold bearing a formyl group, a structure known to contribute to diverse biological activities and molecular recognition properties. Compounds containing the 1,3-benzodioxole (benzodioxol) group have been extensively studied and developed as potent agonists for plant hormone receptors, such as the auxin receptor TIR1, demonstrating their utility in agrochemical research for promoting root growth . Furthermore, the indole acetamide structure is a privileged scaffold in medicinal chemistry. Related indole-acetamide derivatives have shown potent bioactivity as tubulin polymerization inhibitors, exhibiting strong antiproliferative effects against various human cancer cell lines, indicating the potential of this chemical class in anticancer research . The presence of the formyl group at the 3-position of the indole ring offers a versatile chemical handle for further derivatization via synthetic methodologies such as condensation reactions, making this compound a valuable building block for the creation of larger chemical libraries or for conjugation with other biomolecules. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its potential in hit-to-lead optimization campaigns, as a chemical probe for studying biological pathways, and in the synthesis of more complex novel chemical entities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-16(11-23)15-4-2-3-5-17(15)22(13)10-20(24)21-9-14-6-7-18-19(8-14)26-12-25-18/h2-8,11H,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVBGYOEHGHWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCO4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and 2-methylindole.

    Step 1 Formation of Intermediate: The first step involves the formylation of 2-methylindole to produce 3-formyl-2-methylindole. This can be achieved using Vilsmeier-Haack reaction conditions, where 2-methylindole is treated with a mixture of DMF (dimethylformamide) and POCl₃ (phosphoryl chloride).

    Step 2 Coupling Reaction: The intermediate 3-formyl-2-methylindole is then coupled with 1,3-benzodioxole-5-methylamine under reductive amination conditions. This involves the use of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst like acetic acid.

    Step 3 Acylation: The final step is the acylation of the coupled product with acetic anhydride or acetyl chloride to yield N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The benzodioxole and indole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways due to its structural similarity to bioactive molecules.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent.

    Diagnostics: Use in imaging techniques due to its fluorescent properties.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The benzodioxole and indole moieties are known to interact with biological macromolecules, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares structural motifs with several classes of acetamide derivatives, differing primarily in the heterocyclic cores and substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Indole + Benzodioxole 3-Formyl, 2-methyl (indole); Benzodioxol-5-ylmethyl C₂₂H₂₀N₂O₅ (inferred) Hypothesized bioactivity via indole-formyl interactions
10j () Indole 4-Chlorobenzoyl, 5-methoxy, N-(3-chloro-4-fluorophenyl) C₂₆H₂₀Cl₂FN₂O₃ Anticancer activity (Bcl-2/Mcl-1 inhibition); m.p. 192–194°C
5e () 1,3,4-Thiadiazole 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy C₂₁H₂₁ClN₄O₂S₂ High yield (74%); m.p. 132–134°C
Compound 28 () Benzimidazole + Benzodioxole Benzo[d][1,3]dioxol-5-yl, benzimidazol-1-yl C₂₃H₂₀N₄O₃ IDO1 inhibitor; 84% synthetic yield
sc-339408 () Benzimidazole + Benzodioxole 1H-Benzimidazol-2-yl, benzodioxol-5-ylmethyl C₁₈H₁₆N₃O₃ Commercial research chemical; price $197/250 mg
536707-48-9 () Pyrimidoindole + Benzodioxole 4-Methoxyphenyl, 4-oxo-pyrimido[5,4-b]indole C₂₆H₂₀N₄O₅S Computed molecular weight: 500.52 g/mol
Key Observations:

Core Heterocycles :

  • The target compound’s indole core distinguishes it from thiadiazole () or benzimidazole () derivatives. Indole derivatives often exhibit stronger π-π stacking interactions with biological targets compared to thiadiazoles .
  • The 3-formyl group on the indole is unique and may serve as a reactive site for covalent binding or Schiff base formation, unlike the 4-chlorobenzoyl group in analogs .

Substituent Effects: Electron-withdrawing groups (e.g., chloro, nitro in ) enhance metabolic stability but may reduce solubility. The target compound’s benzodioxole group balances lipophilicity and solubility .

Synthetic Yields :

  • The target compound’s synthesis (unreported in evidence) may parallel methods for benzodioxole-linked acetamides, such as coupling reactions using NaH/DMF (e.g., 84% yield for IDO1 inhibitor 28) .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data Comparison
Compound Melting Point (°C) Key NMR Signals (δ, ppm) HRMS Data
Target Compound Not reported Hypothetical: Indole H-3 (δ 8.2–8.5), formyl CHO (δ 9.8–10.2)
10j () 192–194 Indole H-3 (δ 8.1), 4-Cl-C₆H₄CO (δ 7.6–7.8) [M+H]⁺ calc. 513.08
5e () 132–134 Thiadiazole CH₂S (δ 3.8–4.1), phenoxy (δ 6.8–7.1)
Compound 3 () 148 Benzodioxole OCH₂O (δ 5.9–6.1), triazole NH (δ 4.16) [M+H]⁺ calc. 422.12

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H18N2O
  • CAS Number : 510716-54-8

This compound features a benzodioxole moiety, which is known for its diverse biological activities.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a study synthesized various benzodioxol carboxamide derivatives and evaluated their inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. The compound IIc exhibited significant α-amylase inhibition with an IC50 value of 0.68 µM, indicating its potential as an antidiabetic agent. Furthermore, in vivo studies demonstrated that this compound significantly reduced blood glucose levels in diabetic mice models .

Anticancer Activity

The anticancer properties of compounds related to the benzodioxole structure have been extensively studied. In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. For example, compound IIc demonstrated significant activity against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests a promising therapeutic index for further development.

Case Studies

Case Study 1: Antidiabetic Efficacy in Diabetic Mice
In a controlled experiment, compound IIc was administered to streptozotocin-induced diabetic mice. The results showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, underscoring its potential as an effective antidiabetic agent .

Case Study 2: Cytotoxicity Against Cancer Cells
A series of benzodioxole derivatives were tested for their cytotoxic effects on cancer cell lines. Compound IIa and IIc were particularly noted for their ability to inhibit cancer cell proliferation without adversely affecting normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other known compounds:

CompoundActivity TypeIC50 Value (µM)Notes
IIcα-Amylase Inhibition0.68Significant antidiabetic potential
IIaCancer Cell Inhibition26 - 65Selective cytotoxicity against cancer cells
Acarboseα-Amylase Inhibition2.593Standard antidiabetic drug
MyricetinCancer Cell Inhibition30Known polyphenolic inhibitor

Q & A

Basic: What synthetic strategies are effective for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally similar indole-acetamide derivatives often involves coupling reactions between activated indole intermediates and substituted acetamides. For example, describes a reflux method using sodium acetate in acetic acid to condense formyl-indole derivatives with thiazolone precursors. To optimize yield and purity:

  • Temperature control : Prolonged reflux (3–5 h) ensures complete reaction while avoiding decomposition .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves crystallinity and purity .
  • Substituent compatibility : Electron-withdrawing groups (e.g., formyl at the indole 3-position) may require adjusted stoichiometry to prevent side reactions .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for verifying substituent positions (e.g., benzodioxolylmethyl and formyl-indole groups). For instance, uses NMR to confirm indole ring substitutions and acetamide linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., exact mass matches for metabolites, as noted in ) .
  • X-ray crystallography : Resolves ambiguous stereochemistry; and 9 highlight SHELX programs for refining crystal structures and validating bond lengths/angles .

Advanced: How can computational tools like MetaSite predict metabolic soft spots in this compound, and what experimental validation is required?

Answer:

  • MetaSite application : As demonstrated in , MetaSite identifies vulnerable metabolic sites (e.g., oxidation of the benzodioxole methylene group or O-demethylation). Input the compound’s SMILES/InChI to generate cytochrome P450 (CYP) binding predictions .
  • Experimental validation :
    • Microsomal stability assays : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS .
    • Isotope labeling : Track metabolic pathways using 14C^{14}\text{C}-labeled analogs to confirm predicted sites .

Advanced: How do structural modifications (e.g., substituents on the indole or benzodioxole rings) influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR) studies : shows that electron-withdrawing groups (e.g., nitro, chloro) on the acetamide side chain enhance bioactivity (e.g., anticancer potency) by increasing electrophilicity or target binding .
  • Benzodioxole modifications : Fluorination or methyl group addition may alter metabolic stability and blood-brain barrier penetration, as seen in for similar COX-2 inhibitors .
  • Formyl group role : The 3-formyl group on the indole may act as a Michael acceptor for covalent target binding, requiring stability assays to assess reactivity .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

  • Validation software : Use SHELXL (from ) to refine structural parameters and cross-validate with PLATON (from ) for symmetry checks and hydrogen-bonding networks .
  • Twinned crystals : If data shows high R-factor discrepancies, apply twin refinement protocols in SHELXL or use OLEX2 for detwinning .
  • Thermal motion analysis : High displacement parameters (e.g., for the formyl group) may indicate disorder; test alternate occupancy models .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., Bcl-2/Mcl-1)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to anti-apoptotic proteins like Mcl-1, as done for analogs in .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and driving forces .
  • Molecular Dynamics (MD) simulations : Model the acetamide-indole scaffold’s flexibility in target binding pockets using software like GROMACS or AMBER .

Basic: What are the key considerations for designing stability studies under physiological conditions?

Answer:

  • pH-dependent hydrolysis : Test solubility and degradation in buffers (pH 1–7.4) to simulate gastrointestinal and plasma environments .
  • Light sensitivity : UV-Vis spectroscopy can detect photodegradation of the benzodioxole or indole moieties .
  • Forced degradation : Expose to oxidative (H2O2), thermal (40–60°C), and hydrolytic conditions, followed by HPLC analysis to identify degradation products .

Advanced: How can researchers address discrepancies between in silico predictions and experimental metabolic data?

Answer:

  • MetaSite limitations : While MetaSite predicts CYP-mediated metabolism, it may overlook non-enzymatic degradation or phase II conjugation (e.g., glucuronidation). Cross-validate with hepatocyte assays .
  • Species differences : Rat microsomes may overestimate human metabolic clearance; use chimeric mice with humanized livers for in vivo correlation .
  • Isotope ratio analysis : 19F^{19}\text{F}-NMR or 2H^{2}\text{H}-labeling can trace unexpected metabolic pathways not predicted computationally .

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